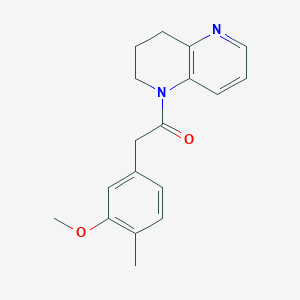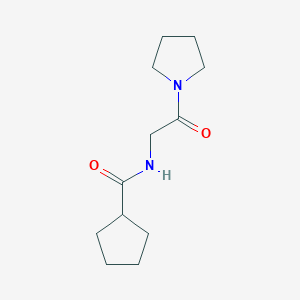![molecular formula C15H18N2O2S B7509105 6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as DMSMP and is a pyrimidine derivative. It has been synthesized by several methods and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of DMSMP is not well understood. However, it has been reported that DMSMP inhibits the growth of bacterial cells by interfering with the DNA synthesis process (Li et al., 2014). DMSMP has also been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway (Li et al., 2016).
Biochemical and Physiological Effects
DMSMP has been found to have various biochemical and physiological effects. It has been reported to have antioxidant activity and can scavenge free radicals (Li et al., 2014). DMSMP has also been found to induce apoptosis in cancer cells (Li et al., 2016). In addition, DMSMP has been reported to have anti-inflammatory activity (Li et al., 2014).
実験室実験の利点と制限
One of the advantages of using DMSMP in lab experiments is its high yield of synthesis. DMSMP is also stable under various conditions, making it suitable for use in different experiments. However, one of the limitations of using DMSMP is its limited solubility in water, which can affect its application in some experiments (Li et al., 2016).
将来の方向性
DMSMP has potential application in various fields, including medicine, agriculture, and material science. In medicine, DMSMP can be used as a building block for the synthesis of new drugs with potential antibacterial and anticancer activity. In agriculture, DMSMP can be used as a pesticide due to its antibacterial activity. In material science, DMSMP can be used as a precursor for the synthesis of new materials with potential applications in electronics and optoelectronics (Li et al., 2016).
Conclusion
In conclusion, DMSMP is a pyrimidine derivative that has gained significant attention in scientific research due to its potential application in various fields. It has been synthesized by several methods and has been found to have various biochemical and physiological effects. DMSMP has potential application in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of DMSMP and its potential application in different fields.
合成法
The synthesis of DMSMP has been reported by several researchers. One of the commonly used methods is the reaction of 3,4-dimethylbenzyl mercaptan with 2,4-dioxo-1,3-dimethylpyrimidine in the presence of a base. The reaction leads to the formation of DMSMP with a yield of 78% (Li et al., 2016). Another method involves the reaction of 3,4-dimethylbenzyl chloride with 2,4-dioxo-1,3-dimethylpyrimidine in the presence of sodium sulfide. This method has been reported to give a yield of 85% (Li et al., 2014).
科学的研究の応用
DMSMP has been found to have potential application in various scientific research fields. One of the significant applications of DMSMP is in the field of organic synthesis. DMSMP has been used as a building block for the synthesis of various pyrimidine derivatives (Li et al., 2016). DMSMP has also been reported to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Li et al., 2014).
特性
IUPAC Name |
6-[(3,4-dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-13(7-11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPETFISCTYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)

![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
